![molecular formula C8H5NO2 B040033 2H-pyrano[3,2-c]pyridin-2-one CAS No. 116922-80-6](/img/structure/B40033.png)
2H-pyrano[3,2-c]pyridin-2-one
Overview
Description
2H-pyrano[3,2-c]pyridin-2-one is a heterocyclic compound that contains oxygen and nitrogen . It is part of a class of compounds known as pyranopyridines, which are functionalized oxygen and nitrogen-containing heterocycles consisting of pyrane and pyridone units . These compounds are considered biologically active molecules and are found in many natural products including carbohydrates, antibiotics, and pheromones .
Synthesis Analysis
The synthesis of 2H-pyrano[3,2-c]pyridin-2-one derivatives has been achieved using a simple route . The molecules were prepared by two methods with good yield . In one study, 2H-pyrano[3,2-c]quinolin-2-ones were prepared by a cyclocondensation of easily available 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids .
Molecular Structure Analysis
The molecular structure of 2H-pyrano[3,2-c]pyridin-2-one is characterized by the presence of a pyrane and a pyridone unit . The exact structure can be determined using techniques such as NMR .
Chemical Reactions Analysis
The chemical reactions involving 2H-pyrano[3,2-c]pyridin-2-one are influenced by various factors. For instance, the effect of solvent and concentration on the fluorescence properties of the compound has been demonstrated . The high fluorescence intensity in the range of 70,000–75,000 a. u. was obtained with a concentration equal to 10^-6 M of prepared molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-pyrano[3,2-c]pyridin-2-one can be determined using various analytical techniques. For instance, NMR can be used to characterize its structure .
Scientific Research Applications
Synthesis of Heterocycles : Pratap and Ram (2017) discuss how 2H-pyran-2-one serves as a Michael acceptor and a precursor for synthesizing a range of heterocycles like pyridine, pyrimidine, quinolines, isoquinolines, and others (Pratap & Ram, 2017).
Antiviral and Antileishmanial Agents : Fan et al. (2010) found that hybrid compounds of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran exhibited potential as antiviral and antileishmanial agents (Fan et al., 2010).
Biomedical Applications : Elinson et al. (2018) demonstrated an efficient 'one-pot' process for synthesizing pyrano[3,2-c]pyridine systems, which can be functionalized for various biomedical uses (Elinson et al., 2018).
Synthesis of Pyrano Derivatives : Strah et al. (1996) described using the 2H-pyrano[3,2-c]pyridine system for synthesizing various compounds and transforming them into 2H-pyrano[3,2-c]pyridine derivatives (Strah, Svete, & Stanovnik, 1996).
Library Validation : Safaei et al. (2013) reported the efficient one-pot synthesis of novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones for library validation (Safaei et al., 2013).
Drug Functionalization : Han et al. (2020) discussed the synthesis of polycyclic fused pyrano[2,3-b]pyridines for late-stage functionalization of drugs with CN groups (Han et al., 2020).
Antihypertensive Activity : Kumar and Mashelkar (2008) synthesized substituted 2H-pyrano[3,2-e][1,2,4]triazolo[4,3-a]pyridine derivatives with expected antihypertensive activity (Kumar & Mashelkar, 2008).
Synthetic and Biomedical Applications : Donaire-Arias et al. (2022) focused on pyrazolo[3,4-b]pyridines, covering their diverse synthetic methods and applications in anti-inflammatory and anti-cancer treatments (Donaire-Arias et al., 2022).
Synthesis of Hybrid Catalysts : Parmar et al. (2023) emphasized the importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, crucial for the medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Future Directions
The future research directions for 2H-pyrano[3,2-c]pyridin-2-one could involve further exploration of its synthesis, characterization, and potential applications. For instance, the development of more efficient synthesis methods, investigation of its fluorescence properties, and exploration of its potential biological activities could be areas of future research .
properties
IUPAC Name |
pyrano[3,2-c]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-2-1-6-5-9-4-3-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHUAXRCQKTOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554985 | |
Record name | 2H-Pyrano[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-pyrano[3,2-c]pyridin-2-one | |
CAS RN |
116922-80-6 | |
Record name | 2H-Pyrano[3,2-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.